molecular formula C7H7NOS B8499047 N-Hydroxybenzenecarbothioamide CAS No. 15177-34-1

N-Hydroxybenzenecarbothioamide

Cat. No.: B8499047
CAS No.: 15177-34-1
M. Wt: 153.20 g/mol
InChI Key: FBYRYEFDOMKFEE-UHFFFAOYSA-N
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Description

N-Hydroxybenzenecarbothioamide is a theoretical or understudied aromatic thioamide derivative characterized by a benzene ring linked to a carbothioamide group (C=S) with a hydroxyl substituent on the nitrogen atom. While direct experimental data on this compound are absent in the provided evidence, comparisons can be drawn from structurally related compounds, such as hydrazinecarbothioamides, hydroxyamides, and aromatic amides, to infer its properties and applications .

Properties

CAS No.

15177-34-1

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

N-hydroxybenzenecarbothioamide

InChI

InChI=1S/C7H7NOS/c9-8-7(10)6-4-2-1-3-5-6/h1-5,9H,(H,8,10)

InChI Key

FBYRYEFDOMKFEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)NO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Thioamides and Hydroxyamides

The following compounds share functional or structural similarities with N-Hydroxybenzenecarbothioamide:

Compound Name Molecular Formula CAS Number Key Functional Groups Applications/Findings References
This compound C₇H₇NOS (theoretical) N/A Benzene, thioamide, N-hydroxy Limited data; inferred from analogs -
N-Hydroxyoctanamide C₈H₁₇NO₂ 7377-03-9 Aliphatic amide, N-hydroxy General industrial use; non-PBT/vPvB
N-Phenylhydrazinecarbothioamide C₇H₉N₃S Not specified Thioamide, hydrazine, phenyl Metal ion chelation; drug research
2-Aminobenzamide C₇H₇NO Not specified Aromatic amide, amino group Glycan analysis; biopharmaceuticals
Key Structural Differences:
  • N-Hydroxyoctanamide lacks the aromatic ring and thioamide group but shares the N-hydroxy motif, which may enhance solubility compared to purely aliphatic amides .
  • 2-Aminobenzamide replaces the thioamide with a standard amide and substitutes the hydroxyl group with an amino group, altering electronic properties and biological activity .

Functional Group Analysis

  • Thioamide vs. Amide: The thioamide group (C=S) in this compound is less polar but more nucleophilic than the amide group (C=O) in 2-aminobenzamides, affecting binding affinity in biological systems .

Physicochemical Properties

  • N-Hydroxyoctanamide: Exhibits low environmental persistence (non-PBT/vPvB) due to its aliphatic chain and hydrolytic stability .
  • 2-Aminobenzamide: Used in glycan analysis due to its fluorescent properties and compatibility with HPLC-based techniques .

Note: Data on the solubility, melting point, or stability of this compound are unavailable in the provided evidence.

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